(2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
7-(diethylamino)-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2/c1-3-27(4-2)16-9-8-13-10-17(19(25)28)20(29-18(13)12-16)26-15-7-5-6-14(11-15)21(22,23)24/h5-12H,3-4H2,1-2H3,(H2,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCPLENLCOJFFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=CC(=C3)C(F)(F)F)O2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a compound belonging to the chromene family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a chromene backbone with a diethylamino group and a trifluoromethyl-substituted phenyl group, which are critical for its biological interactions.
The biological activity of (2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways.
- Fluorescent Properties : The compound exhibits strong fluorescence, making it suitable for use as a fluorescent probe in biochemical assays. Upon excitation, it emits light at specific wavelengths, allowing researchers to track its interactions within cellular environments .
- Antiproliferative Activity : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, including prostate (PC3) and breast cancer (MDA-MB-231) cells. The mechanism involves modulating gene expression related to cell cycle regulation, particularly increasing p21 levels while decreasing p53 expression .
Biological Assays and Efficacy
The compound has been evaluated in various biological assays to determine its efficacy:
| Assay Type | Cell Lines | IC50 Values | Mechanism |
|---|---|---|---|
| Antiproliferative Activity | PC3 | ~10 µM | Induction of p21 expression |
| MDA-MB-231 | ~10 µM | Downregulation of p53 | |
| Fluorescence Imaging | Various cell lines | N/A | Localization studies via confocal microscopy |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines. The observed effects were linked to alterations in cell cycle regulatory proteins .
- Fluorescent Labeling : The compound has been successfully used in fluorescent labeling techniques for tracking cellular processes, providing insights into cellular dynamics and interactions with biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Chromene vs. Non-Chromene Scaffolds
- Example: 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates () lack the chromene core but share carboxamide and halogenated aryl groups.
Substituent Effects
- Trifluoromethyl vs. Chloro Groups: Compounds like 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates () replace the trifluoromethyl group with chloro. The trifluoromethyl group in the target compound offers stronger electron-withdrawing effects and higher lipophilicity (log P ~3.5 vs. ~2.8 for chloro analogs), improving membrane permeability .
- Diethylamino vs. Alkyl Chains: The diethylamino group at the 7-position increases solubility in polar solvents compared to alkyl chains in ’s carbamates, balancing hydrophobicity for better bioavailability.
Physicochemical Properties
Lipophilicity and HPLC Retention
- Target Compound : Predicted log k (HPLC) ~4.2 based on structural analogs, indicating moderate lipophilicity.
- Comparison: 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates (): log k ~3.6–4.0 . EP 4 374 877 A2 compounds (): Retention times 0.77–1.40 minutes (MeCN/water), suggesting higher polarity due to spirocyclic and hydroxyl groups .
Molecular Weight and Stability
- Target Compound : Molecular weight ~435 g/mol.
Pharmacological Implications
- Target Compound : The trifluoromethyl group and chromene core suggest kinase inhibition or antimicrobial activity, though specific data are unavailable.
- Comparison :
- EP 4 374 877 A2 derivatives: Designed as kinase inhibitors (e.g., JAK/STAT pathway), with trifluoromethyl groups enhancing target affinity .
- ’s carbamates: Exhibit moderate antifungal activity (Candida spp., MIC ~8–32 µg/mL), suggesting the target compound may have broader efficacy due to improved lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
